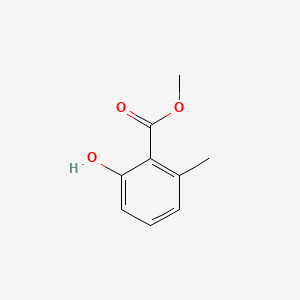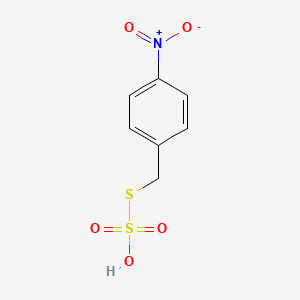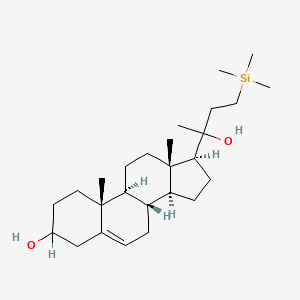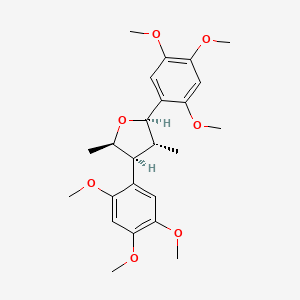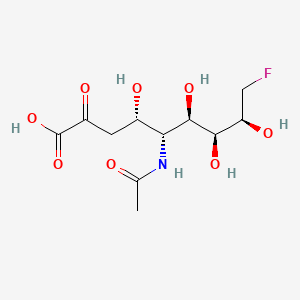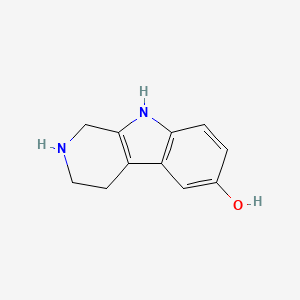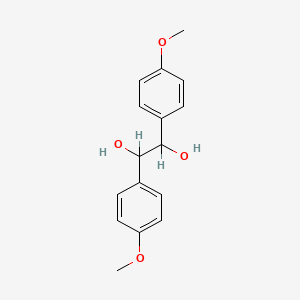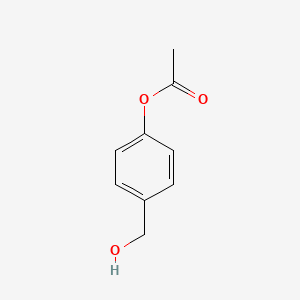
p-Acetoxybenzyl alcohol
Übersicht
Beschreibung
P-Acetoxybenzyl alcohol is an aromatic primary alcohol. It is a member of phenyl acetates and a member of benzyl alcohols . It is functionally related to a benzyl alcohol .
Synthesis Analysis
Aminomethyl polystyrene resin-bound linkers of p-acetoxybenzyl alcohol were subjected to reactions with diphosphitylating and triphosphitylating reagents to yield the corresponding polymer-bound diphosphitylating and triphosphitylating reagents .Molecular Structure Analysis
The molecular formula of p-Acetoxybenzyl alcohol is C9H10O3 . The InChI is InChI=1S/C9H10O3/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3 . The molecular weight is 166.17 g/mol .Chemical Reactions Analysis
Aminomethyl polystyrene resin-bound linkers of p-acetoxybenzyl alcohol were subjected to reactions with diphosphitylating and triphosphitylating reagents to yield the corresponding polymer-bound diphosphitylating and triphosphitylating reagents .Physical And Chemical Properties Analysis
Alcohols have higher boiling points than their equivalent alkanes due to the presence of hydrogen bonding . The solubility of alcohols in water decreases as the length of the hydrocarbon chain in the alcohol increases .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediate
4-acetoxybenzyl alcohol: serves as an intermediate in the synthesis of various organic compounds. Its acetoxy group can be replaced by other functional groups, making it a versatile building block for constructing more complex molecules. This compound is particularly useful in synthesizing pharmaceuticals, agrochemicals, and polymers .
Photocurable Resins
In the field of materials science, 4-acetoxybenzyl alcohol is used in the formulation of photocurable resins. These resins are essential for 3D printing technologies, where they harden upon exposure to light, allowing for precise layer-by-layer construction of three-dimensional objects .
Electrochemical Applications
Recent studies have explored the use of benzyl alcohol derivatives, including 4-acetoxybenzyl alcohol , in electrochemical applications. For instance, it can be used in the electrochemical oxidation process to produce high-purity benzaldehyde, which is a valuable chemical in the fragrance and flavor industry .
Chemical Research and Education
As a compound with well-defined properties, such as melting point, density, and refractive index, 4-acetoxybenzyl alcohol is used in chemical research and educational laboratories to demonstrate various chemical reactions and synthesis techniques .
Analytical Chemistry
4-acetoxybenzyl alcohol: can be used as a standard or reference compound in analytical chemistry, particularly in chromatography and mass spectrometry, to help identify and quantify other substances within a sample .
Advanced Battery Science
In the development of advanced battery technologies, 4-acetoxybenzyl alcohol may be utilized in the synthesis of electrolyte components or as a solvent that can facilitate the transport of ions within the battery cell .
Biopharma Production
This compound’s role in biopharma production is emerging, particularly in the synthesis of drug intermediates. Its ability to undergo various chemical reactions makes it a candidate for producing complex molecules required in pharmaceuticals .
Controlled Environment and Cleanroom Solutions
Lastly, 4-acetoxybenzyl alcohol is used in controlled environment and cleanroom solutions, where its properties can be harnessed in the formulation of cleaning agents or coatings that are safe for use in sensitive environments .
Wirkmechanismus
While specific information on the mechanism of action of p-Acetoxybenzyl alcohol was not found, it is known that alcohols in general can have a profound neurological impact, leading to various behavioral and biological alterations . They can affect several neurotransmitter receptors and have an indirect effect on the limbic and opioid systems .
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(hydroxymethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMVNGWJGSSDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212414 | |
| Record name | p-Acetoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Acetoxybenzyl alcohol | |
CAS RN |
6309-46-2 | |
| Record name | p-Acetoxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6309-46-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Acetoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Acetoxybenzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVR9D9HM52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of p-acetoxybenzyl alcohol in the context of these research papers?
A1: p-Acetoxybenzyl alcohol is utilized as a versatile linker molecule bound to aminomethyl polystyrene resin. [, , , ] This resin-bound linker system facilitates the synthesis of various phosphorylated carbohydrates and nucleosides.
Q2: How does the p-acetoxybenzyl alcohol linker contribute to the selectivity of phosphorylation?
A2: The structure of the p-acetoxybenzyl alcohol linker, when attached to the solid-phase resin and subsequently reacted with phosphitylating reagents, creates a sterically hindered environment. [, ] This steric hindrance favors the reaction with the most reactive hydroxyl group of unprotected nucleosides, leading to regioselective monophosphorylation.
Q3: What is the significance of the "trapped linker" mentioned in the cleavage step?
A3: After acidic cleavage, the p-acetoxybenzyl alcohol linker remains attached to the resin, effectively "trapping" it. [, ] This trapping allows for easy separation of the desired phosphorylated product from the solid support via filtration. Additionally, the trapped linker on the resin can be further modified and potentially reused in subsequent synthetic cycles.
Q4: Can you provide an example of a specific reaction scheme where p-acetoxybenzyl alcohol plays a crucial role?
A4: In the synthesis of nucleoside β-triphosphates, the p-acetoxybenzyl alcohol linker on aminomethyl polystyrene resin is reacted with a β-triphosphitylating reagent. [] Unprotected nucleosides then react with this resin-bound reagent, followed by oxidation and deprotection steps. Finally, acidic cleavage releases the desired 5'-O-β-triphosphorylated nucleoside product, leaving the linker trapped on the resin.
Q5: What advantages does the use of p-acetoxybenzyl alcohol provide in solid-phase synthesis compared to other approaches?
A5: The p-acetoxybenzyl alcohol linker offers several advantages:
- Simplified purification: The linker's cleavage mechanism allows for easy separation of the final product from the resin. []
- High regioselectivity: The linker creates a steric environment on the resin, favoring reactions at specific sites on the target molecules. [, ]
- Potential for reusability: The trapped linker on the resin after cleavage can potentially be modified and reused. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-(3-methoxypropyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide](/img/structure/B1216250.png)
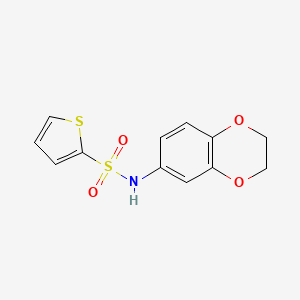
![N-[1-(4-methylphenyl)-5-benzimidazolyl]acetamide](/img/structure/B1216252.png)
![N'-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylbutanediamide](/img/structure/B1216253.png)

